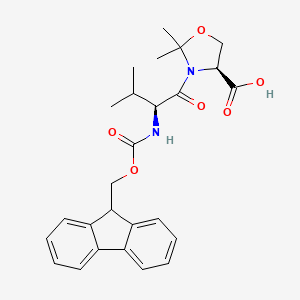
Fmoc-Val-Ser(Psime,Mepro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Val-Ser(Psime,Mepro)-OH is a synthetic peptide derivative used in various scientific research applications. The compound is part of the Fmoc (9-fluorenylmethyloxycarbonyl) family, which is widely utilized in solid-phase peptide synthesis. The presence of valine and serine residues, along with specific protecting groups, makes this compound particularly useful in the synthesis of complex peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ser(Psime,Mepro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the removal of the Fmoc protecting group and coupling of the next amino acid. The specific protecting groups, Psime (pseudoproline) and Mepro (methylproline), are used to prevent side reactions and enhance the efficiency of the synthesis.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yields. The use of hazardous solvents like DMF (dimethylformamide) and NMP (N-methyl-2-pyrrolidone) is common, although efforts are being made to replace these with greener alternatives .
化学反应分析
Types of Reactions
Fmoc-Val-Ser(Psime,Mepro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling: Formation of peptide bonds using reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Oxidation and Reduction: These reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The primary product of these reactions is the desired peptide sequence, with side products including truncated peptides and deletion sequences.
科学研究应用
Fmoc-Val-Ser(Psime,Mepro)-OH is used extensively in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
作用机制
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino terminus of the peptide chain, preventing unwanted reactions. The Psime and Mepro groups protect the side chains of serine and valine, respectively, ensuring the correct sequence and structure of the final peptide. These protecting groups are removed at specific stages to allow the formation of peptide bonds.
相似化合物的比较
Similar Compounds
Fmoc-Val-Ser-OH: Lacks the Psime and Mepro protecting groups, making it less efficient in preventing side reactions.
Fmoc-Val-Ser(tBu)-OH: Uses tert-butyl as a protecting group instead of Psime and Mepro.
Fmoc-Val-Ser(Trt)-OH: Uses trityl as a protecting group.
Uniqueness
Fmoc-Val-Ser(Psime,Mepro)-OH is unique due to its specific protecting groups, which enhance the efficiency and yield of peptide synthesis. The use of Psime and Mepro groups minimizes side reactions and ensures the correct folding and structure of the final peptide .
属性
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31)/t21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYUTTJBDDHKOC-VXKWHMMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

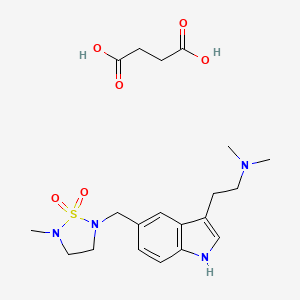
![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)
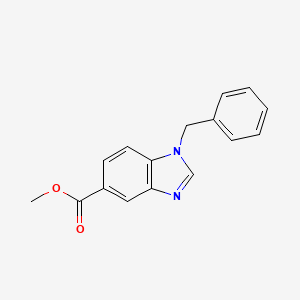
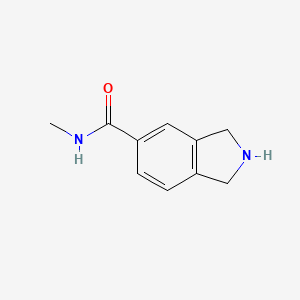
![[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B599847.png)
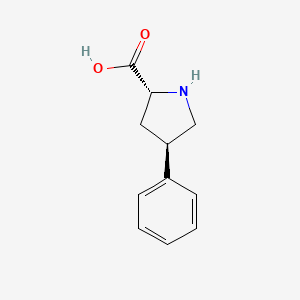
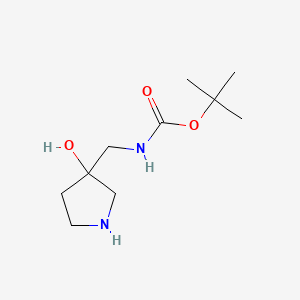
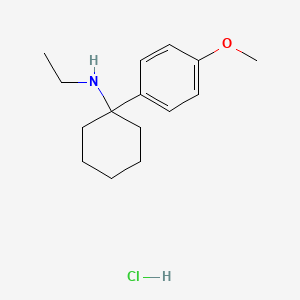

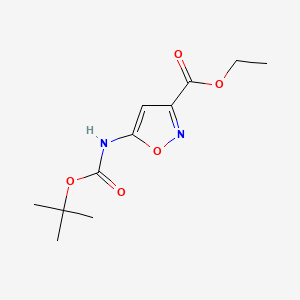
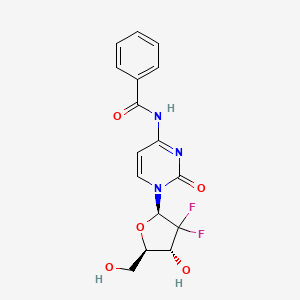
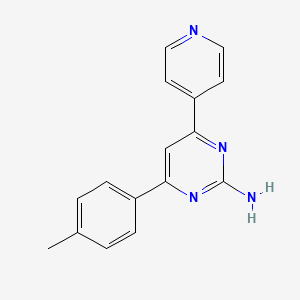
![4-[4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)-2-pyrimidinyl]aniline](/img/structure/B599862.png)
